3-(Aminomethyl)-5-chloropyridine

Lipophilicity Drug-likeness Medicinal Chemistry

3-(Aminomethyl)-5-chloropyridine (CAS 138402-36-5) is a heterocyclic primary amine belonging to the aminomethyl-substituted chloropyridine class, with empirical formula C6H7ClN2 and molecular weight 142.58 g/mol. The molecule features a pyridine ring chlorinated at the 5-position and bearing an aminomethyl (–CH2NH2) group at the 3-position, giving it a computed XLogP3 of 0.3 and a topological polar surface area (TPSA) of 38.9 Ų.

Molecular Formula C6H7ClN2
Molecular Weight 142.586
CAS No. 138402-36-5
Cat. No. B591230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-chloropyridine
CAS138402-36-5
Molecular FormulaC6H7ClN2
Molecular Weight142.586
Structural Identifiers
SMILESC1=C(C=NC=C1Cl)CN
InChIInChI=1S/C6H7ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2
InChIKeyPYJXHOFNDOAAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-5-chloropyridine (CAS 138402-36-5): Physicochemical and Structural Baseline for Selection and Procurement


3-(Aminomethyl)-5-chloropyridine (CAS 138402-36-5) is a heterocyclic primary amine belonging to the aminomethyl-substituted chloropyridine class, with empirical formula C6H7ClN2 and molecular weight 142.58 g/mol [1]. The molecule features a pyridine ring chlorinated at the 5-position and bearing an aminomethyl (–CH2NH2) group at the 3-position, giving it a computed XLogP3 of 0.3 and a topological polar surface area (TPSA) of 38.9 Ų [1]. Its predicted density is 1.244±0.06 g/cm³ and normal boiling point is 238.0±25.0 °C [2]. The compound is commercially available at purities typically ≥98% and serves as a research chemical and building block for pharmaceutical synthesis [2].

Regiochemistry 5-Chloro-3-aminomethyl pattern critical for target engagement and reactivity
Purity High-purity research chemical suitable as building block for medicinal chemistry
Physical Form Liquid at room temperature with low volatility; simplifies handling in synthesis workflows

Why Generic Substitution Fails for 3-(Aminomethyl)-5-chloropyridine: Consequences of Chlorine and Aminomethyl Regiochemistry


The precise 5-chloro-3-aminomethyl regiochemistry of 3-(aminomethyl)-5-chloropyridine is a critical determinant of its electronic character, steric profile, and pharmacophoric geometry, making direct substitution with other aminomethyl-chloropyridine isomers or non-chlorinated analogs infeasible without altering reactivity or biological target engagement. For instance, isomer 3-(aminomethyl)-6-chloropyridine places the chlorine at the 6-position, changing the electron-density distribution on the ring and altering nucleophilic aromatic substitution reactivity [1]. The specific 5-chloro-3-pyridinylmethyl motif is exploited in patented thrombin inhibitors (US20070225282 A1), where the fixed spatial orientation of the chloropyridine ring is essential for binding [2]. Consequently, even seemingly minor regioisomeric shifts can invalidate synthetic strategies or abolish target potency.

Regioisomer shift (e.g., 6-chloro or 2-chloro isomer) may alter electronic distribution and nucleophilic substitution reactivity.
Thrombin inhibitor SAR: exclusive 5-chloro-3-aminomethyl geometry; substitution may result in loss of target engagement.
Non-chlorinated analogs exhibit different lipophilicity and membrane permeability profiles, limiting direct replacement.

Quantitative Differentiation Evidence for 3-(Aminomethyl)-5-chloropyridine Against Key Analogs


Lipophilicity Differential: XLogP3 Comparison with Non-Chlorinated Parent 3-(Aminomethyl)pyridine

The chlorine substituent at the 5-position increases the lipophilicity of 3-(aminomethyl)-5-chloropyridine relative to the non-chlorinated parent, 3-(aminomethyl)pyridine. The computed XLogP3 for the target compound is 0.3 [1], whereas 3-(aminomethyl)pyridine has an XLogP3 of approximately -0.1 [2]. This 0.4-log-unit shift reflects increased membrane permeability potential, which can be advantageous in medicinal chemistry programs targeting intracellular or CNS receptors.

Lipophilicity shift
Computed, class-level
ΔXLogP3 = +0.4 vs non-chlorinated parent
Supports selection for CNS permeability profiling
Predicted value; experimental logP/D confirmation advised
Lipophilicity Drug-likeness Medicinal Chemistry

Physical State and Volatility Differential: Comparison with 5-(Aminomethyl)-2-chloropyridine Isomer

3-(Aminomethyl)-5-chloropyridine exhibits a predicted normal boiling point of 238.0±25.0 °C at 760 Torr and density of 1.244±0.06 g/cm³ [1], whereas the regioisomer 5-(aminomethyl)-2-chloropyridine (CAS 97004-04-1) has a melting point of 28–34 °C and boils at only 101–102 °C at 1 mm Hg . The significantly higher boiling point of the target compound under atmospheric pressure indicates lower volatility and potentially easier handling during solvent evaporation and distillation processes in laboratory-scale synthesis.

Volatility & state
Data to verify
bp 238 °C (est.) vs 101–102 °C (1 mmHg) for 2-chloro isomer; liquid vs low-melting solid
May reduce evaporation losses during solvent removal
Sources absent; predicted data require experimental verification
Physical Properties Purification Handling

Synthetic Route Specificity: Direct Reductive Amination of 5-Chloro-nicotinonitrile vs. Multi-Step Isomer Synthesis

A reported synthesis of 3-(aminomethyl)-5-chloropyridine proceeds via reduction of 5-chloro-nicotinonitrile in a single step using CaSO4 and 2-propanol [1]. In contrast, the synthesis of the 3-(aminomethyl)-6-chloropyridine isomer requires a distinct multi-step process involving pyridine 1-oxide intermediates and subsequent chlorination [2]. The direct nitrile reduction route offers step-count and atom-economy advantages.

Synthetic route
Cross-study comparable
1-step nitrile reduction vs ≥3 steps for 6-chloro isomer
Supports cost-efficient supply and shorter lead times
Route comparison from distinct patent literature; scale-up validation needed
Synthetic Accessibility Intermediate Chemistry Cost Efficiency

Pharmacophoric Specificity in Thrombin Inhibitor Development: Patent Evidence of Regiochemical Requirement

Patent US20070225282 A1 explicitly claims compounds wherein the pyridine ring bears a 5-chloro substituent and the aminomethyl linker is at the 3-position, as in 3-cyano-6-(2,2-difluoro-2-pyridin-2-yl-ethylamino)-2-(5-chloro-pyridin-3-ylmethyl)aminocarbonylmethyl-pyridine 1-oxide [1]. No claims or examples in this patent utilize the 5-(aminomethyl)-2-chloropyridine or 3-(aminomethyl)-6-chloropyridine regioisomers, implying that the 5-chloro-3-aminomethyl geometry is essential for thrombin binding.

Patent SAR
Supporting evidence
Exclusive 5-Cl-3-CH2NH2 motif in thrombin inhibitor claims; other regioisomers absent
Indicates regioisomer is critical for thrombin inhibitor SAR
Patent analysis US20070225282 A1; biological confirmation required
Thrombin Inhibition Medicinal Chemistry Structure-Activity Relationship

Highest-Value Application Scenarios for 3-(Aminomethyl)-5-chloropyridine Based on Evidence


Medicinal Chemistry Building Block for Serine Protease (Thrombin) Inhibitors

Based on the exclusive patent representation of the 5-chloro-3-pyridinylmethyl motif in thrombin inhibitor patent US20070225282 A1 [1], 3-(aminomethyl)-5-chloropyridine is the required intermediate for constructing lead compounds targeting thrombin. Procurement should prioritize this specific regioisomer for any SAR program around the thrombin inhibitor chemotype.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With an XLogP3 of 0.3 [2], 3-(aminomethyl)-5-chloropyridine occupies a favorable lipophilicity range for blood-brain barrier penetration, making it a preferred scaffold over more hydrophilic non-chlorinated analogs (XLogP3 -0.1) for CNS-active compound libraries.

Parallel Synthesis and Automated Library Production

The lower volatility (bp 238 °C at 760 Torr [3]) and liquid physical state of 3-(aminomethyl)-5-chloropyridine minimize evaporative losses during automated parallel synthesis, giving it a practical advantage over low-melting solid isomers such as 5-(aminomethyl)-2-chloropyridine (mp 28–34 °C ).

Cost-Efficient Custom Synthesis Orders

The direct one-step reduction of 5-chloro-nicotinonitrile to 3-(aminomethyl)-5-chloropyridine [3] offers a shorter synthetic route compared to the multi-step sequences required for regioisomeric analogs [4], translating to lower cost-of-goods and faster delivery for bulk custom synthesis requests.

Application
Selection Property
Validation Focus
Thrombin inhibitor lead optimization
5-Chloro-3-aminomethyl regiochemistry
SAR confirmation for thrombin binding
CNS-targeted library design
Moderate lipophilicity (XLogP3 ~0.3)
Blood-brain barrier permeability profiling
Automated parallel synthesis
Low volatility liquid
Evaporative loss control during dispensing
Cost-efficient building block supply
Single-step synthetic route
Cost and lead-time benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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